molecular formula CHNS B1194730 Isothiocyanic acid CAS No. 3129-90-6

Isothiocyanic acid

Cat. No.: B1194730
CAS No.: 3129-90-6
M. Wt: 59.09 g/mol
InChI Key: GRHBQAYDJPGGLF-UHFFFAOYSA-N
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Description

Isothiocyanic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a thiocyanate. It is a tautomer of a thiocyanic acid.

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing isothiocyanic acid in laboratory settings?

  • Methodological Guidance :

  • Use controlled reactions between thiourea derivatives and oxidizing agents (e.g., hydrogen peroxide in acidic media) to minimize side reactions.
  • Monitor reaction progress via FT-IR spectroscopy to confirm the formation of the isothiocyanate (-NCS) functional group (peak at ~2050–2150 cm⁻¹) .
  • Purify via fractional distillation under reduced pressure (≤50°C) to prevent thermal decomposition. Reference protocols from Beilstein Journal of Organic Chemistry for reproducible setups .
    • Key Considerations :
  • Avoid aqueous environments post-synthesis due to hydrolysis risks. Store in anhydrous solvents (e.g., dry DCM) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Guidance :

  • Conduct kinetic studies using UV-Vis spectroscopy to track degradation rates at different pH levels (e.g., acidic vs. alkaline conditions) .
  • Pair with thermogravimetric analysis (TGA) to assess thermal stability. Compare results with computational models (e.g., DFT simulations) for mechanistic insights .
    • Data Interpretation :
  • Degradation pathways often involve hydrolysis to thiourea derivatives; confirm via LC-MS or GC-MS .

Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

  • Methodological Guidance :

  • NMR : Look for characteristic δ<sup>13</sup>C signals at ~125–135 ppm (C=S) and δ<sup>1</sup>H shifts for adjacent protons (e.g., δ 7.0–8.0 ppm in aromatic analogs) .
  • MS : Use high-resolution ESI-MS to detect [M+H]<sup>+</sup> ions with accurate mass matching (±5 ppm error). Cross-validate with IR and Raman spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s spectral analysis?

  • Methodological Guidance :

  • Multi-technique validation : Combine NMR, X-ray crystallography (if crystalline), and computational spectroscopy (e.g., DFT) to resolve ambiguities in peak assignments .
  • Artifact identification : Check for impurities (e.g., residual solvents) via blank controls and replicate experiments .
    • Case Study :
  • Discrepancies in δ<sup>1</sup>H NMR signals may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .

Q. What experimental designs are optimal for studying this compound’s reactivity in biological systems?

  • Methodological Guidance :

  • In vitro assays : Use fluorogenic probes (e.g., thiophilic trappers) to quantify reactivity with cysteine residues in proteins .
  • Kinetic profiling : Employ stopped-flow techniques to measure reaction rates with thiols (e.g., glutathione) under physiological pH .
    • Data Interpretation :
  • Compare results with structurally similar analogs (e.g., isonitriles) to infer electronic vs. steric effects .

Q. How do solvent polarity and temperature influence this compound’s catalytic activity in organic transformations?

  • Methodological Guidance :

  • Design a solvent matrix study (e.g., DMSO, THF, hexane) paired with Arrhenius plots to isolate solvent-polarity effects .
  • Use <sup>15</sup>N-labeled analogs to track reaction pathways via isotopic labeling and NMR .
    • Key Findings :
  • Polar aprotic solvents enhance electrophilicity of the -NCS group, accelerating nucleophilic additions .

Q. What strategies mitigate challenges in quantifying this compound in biological matrices?

  • Methodological Guidance :

  • Sample preparation : Derivatize with dansyl chloride or other fluorophores to enhance detection limits in LC-MS/MS .
  • Matrix-matched calibration : Use isotopically labeled internal standards (e.g., <sup>13</sup>C-isothiocyanic acid) to correct for ion suppression .

Q. Data Presentation & Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Guidelines :

  • Report reaction conditions in SI (e.g., solvent purity, stirring speed, humidity controls) as per Beilstein Journal of Organic Chemistry standards .
  • Share raw spectral data (e.g., .jdx files for NMR) and computational input files in repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Guidance :

  • Use nonlinear regression (e.g., Hill equation) to model EC50 values. Validate with bootstrap resampling to assess confidence intervals .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. Tables for Key Data

Property Typical Range Analytical Method Reference
NCS stretching (IR)2050–2150 cm⁻¹FT-IR
Thermal decomposition (°C)50–70 (under vacuum)TGA
pKa (aqueous)~1.5–2.5Potentiometric titration

Properties

InChI

InChI=1S/CHNS/c2-1-3/h2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHBQAYDJPGGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185205
Record name Isothiocyanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3129-90-6
Record name Isothiocyanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3129-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isothiocyanic acid
Isothiocyanic acid

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